N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide is a chemical compound with the molecular formula C8H12N4O and a molecular weight of 180.211 g/mol. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound’s structure also includes an ethyl group attached to the triazole ring and a prop-2-enamide group.
Preparation Methods
The synthesis of N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide typically involves the reaction of 1-methyl-1H-1,2,3-triazole with an appropriate ethylating agent, followed by the introduction of the prop-2-enamide group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper(I) iodide to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives. Common reagents and conditions used in these reactions include acidic or basic conditions, varying temperatures, and the presence of catalysts.
Scientific Research Applications
N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[2-(1-Methyltriazol-4-yl)ethyl]prop-2-enamide can be compared with other similar compounds, such as:
N-[2-(1-Methyltriazol-4-yl)ethyl]acetamide: This compound has a similar structure but with an acetamide group instead of a prop-2-enamide group. It may exhibit different chemical and biological properties due to this structural difference.
N-[2-(1-Methyltriazol-4-yl)ethyl]but-2-enamide: This compound has a but-2-enamide group instead of a prop-2-enamide group, which may affect its reactivity and biological activity. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(1-methyltriazol-4-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-3-8(13)9-5-4-7-6-12(2)11-10-7/h3,6H,1,4-5H2,2H3,(H,9,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODRAPPQJVVDOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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